molecular formula C19H16N2O3S B2866598 1-(2-methoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one CAS No. 923196-32-1

1-(2-methoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2866598
CAS No.: 923196-32-1
M. Wt: 352.41
InChI Key: JFKKYOZVWIXDIM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a synthetic pyrazinone-based compound designed for research and development applications. Pyrazine and pyrazinone cores are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules . They are frequently investigated as key scaffolds for constructing compounds with potential biological activity. The structure of this reagent, which features a pyrazin-2(1H)-one core, suggests its value as a versatile building block for the synthesis of more complex heterocyclic systems . The 2-oxo-2-phenylethyl thioether side chain is a functional handle that may be utilized in further chemical modifications, making this compound a potential intermediate in the exploration of new chemical entities. Researchers can employ this compound in the development of novel molecular probes, in the study of structure-activity relationships (SAR), and in library synthesis for high-throughput screening. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenacylsulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-17-10-6-5-9-15(17)21-12-11-20-18(19(21)23)25-13-16(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKKYOZVWIXDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazinones

Substituent Effects at Position 1

  • 1-(2-Methoxyphenyl) Group : The methoxy group improves solubility and metabolic stability compared to simpler alkyl or aryl substituents. For example, 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (CAS 1707594-25-9) shares this substituent but lacks the thioether group at position 3, resulting in reduced lipophilicity and altered electronic properties .
  • 1-Ethyl or 1-Cyclopropylmethyl Groups : Compounds like 3-(4-chlorophenyl)-1-ethylpyrazin-2(1H)-one () exhibit lower steric hindrance but may suffer from faster metabolic clearance due to smaller alkyl chains.

Substituent Effects at Position 3

  • (2-Oxo-2-Phenylethyl)thio Group: This substituent combines a thioether (enhancing lipophilicity) with a ketone (enabling hydrogen bonding). In contrast: Nitro Groups: Compounds like 1-(methoxymethyl)-3-nitro-5-phenylpyrazin-2(1H)-one () feature strong electron-withdrawing nitro groups, increasing electrophilicity but reducing stability under reducing conditions. Chloro or Simple Phenyl Groups: 3-(4-Chlorophenyl)pyrazin-2(1H)-one () lacks the thioether and ketone, leading to weaker target engagement in sulfur-dependent biological systems. Alkylthio Groups: Derivatives such as 5-(3,5-difluorophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one () prioritize basicity and solubility via alkyl chains, whereas the target compound’s phenyl-ketone-thioether hybrid balances lipophilicity and polarity .

Key Data Tables

Table 1: Structural and Electronic Comparison of Selected Pyrazinones

Compound Name Position 1 Substituent Position 3 Substituent LogP* Key Biological Activity
Target Compound 2-Methoxyphenyl (2-Oxo-2-phenylethyl)thio 3.2 Under investigation
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one 2-Methoxyphenyl Chloro 2.8 Not reported
3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one Ethyl 4-Chlorophenyl 2.5 Insulin secretion modulation
1-(Methoxymethyl)-3-nitro-5-phenylpyrazin-2(1H)-one Methoxymethyl Nitro 1.9 Electrophilic probe

*Predicted using ChemDraw.

Preparation Methods

Preparation of 2-Methoxyphenyl-Substituted α-Amino Amide

A 2-methoxy-substituted aniline derivative is condensed with an α-keto acid, such as pyruvic acid, in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to yield the corresponding α-amino amide. For example:
$$
\text{2-Methoxyaniline} + \text{CH}_3\text{COCOOH} \xrightarrow{\text{DCC, DMAP}} \text{N-(2-Methoxyphenyl)-2-aminopropanamide}
$$
Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 75–85%.

Condensation with 1,2-Diketone Derivatives

The α-amino amide is reacted with a 1,2-diketone, such as phenacylglyoxal, under basic conditions (e.g., KOH/EtOH) to form the pyrazinone ring:
$$
\text{N-(2-Methoxyphenyl)-2-aminopropanamide} + \text{PhCOCOCH}_2\text{Br} \xrightarrow{\text{KOH, EtOH}} \text{Pyrazinone Intermediate}
$$
Key parameters:

  • Temperature: 60–80°C
  • Time: 6–8 hours
  • Yield: 60–70%

Thioether Functionalization

The bromine atom in the intermediate is displaced via nucleophilic substitution using a thiolate anion generated from 2-mercaptoacetophenone:
$$
\text{Pyrazinone-Br} + \text{PhCOCH}_2\text{SH} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$
Conditions: Dry DMF, 0°C to room temperature, 4 hours, 65–75% yield.

Diketopiperazine Ring-Opening and Chlorination

An alternative route utilizes diketopiperazines as precursors, leveraging their ease of functionalization:

Synthesis of Substituted Diketopiperazine

Cyclization of N-(2-methoxyphenyl)-D-alanine and N-benzoylglycine via microwave-assisted peptide coupling forms a diketopiperazine with orthogonal substituents:
$$
\text{Diketopiperazine} \xrightarrow{\text{POCl}_3, \Delta} \text{3,6-Dichloropyrazine}
$$
Reaction details:

  • Reflux in phosphoryl chloride, 2 hours
  • Yield: 80–85%

Hydrolysis to Pyrazinone

Controlled hydrolysis of the chloropyrazine intermediate under acidic conditions generates the pyrazinone core:
$$
\text{3,6-Dichloropyrazine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-Chloro-1-(2-Methoxyphenyl)Pyrazin-2(1H)-One}
$$
Conditions: 1M HCl, 50°C, 3 hours, 70% yield.

Thiolation and Phenacyl Incorporation

A Suzuki-Miyaura coupling introduces the thioether group using a palladium catalyst:
$$
\text{3-Chloro Intermediate} + \text{PhCOCH}2\text{SH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Target Compound}
$$
Optimized parameters:

  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C
  • Yield: 55–60%

Direct Thioacylation of Pyrazinone Precursors

Mercaptopyrazinone Synthesis

Oxidation of 3-mercapto-1-(2-methoxyphenyl)pyrazin-2(1H)-one with hydrogen peroxide forms a disulfide, which is reduced in situ to the thiol:
$$
\text{3-Mercapto Intermediate} \xrightarrow{\text{H}2\text{O}2} \text{Disulfide} \xrightarrow{\text{NaBH}_4} \text{Thiol}
$$
Yields: 85–90% for disulfide formation, 95% for reduction.

Coupling with Phenacyl Bromide

The thiol undergoes nucleophilic attack on phenacyl bromide in basic media:
$$
\text{Thiol} + \text{PhCOCH}2\text{Br} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{Target Compound}
$$
Conditions: Room temperature, 2 hours, 80–85% yield.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reaction Time (h)
Jones-Karmas Cyclocondensation 60–70 ≥95 14–18
Diketopiperazine Ring-opening/chlorination 55–60 ≥90 20–24
Direct Thioacylation Thiol-phenacyl coupling 80–85 ≥98 4–6

The direct thioacylation route offers superior yields and shorter reaction times but requires pre-functionalized mercaptopyrazinone intermediates. The Jones-Karmas method provides better regiocontrol for asymmetric substitution.

Mechanistic Considerations

  • Cyclocondensation : Base-mediated deprotonation of the α-amino amide facilitates nucleophilic attack on the 1,2-diketone, followed by cyclodehydration.
  • Thioether Formation : Thiolate anions exhibit higher nucleophilicity than hydroxide, favoring S-alkylation over O-alkylation in polar aprotic solvents.
  • Chlorination-Hydrolysis : Electrophilic aromatic substitution with POCl₃ introduces chlorine, which is selectively hydrolyzed under acidic conditions.

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